molecular formula C7H8Cl2O2 B13959756 Cyclopentane-1,2-dicarbonyl dichloride CAS No. 501666-10-0

Cyclopentane-1,2-dicarbonyl dichloride

Cat. No.: B13959756
CAS No.: 501666-10-0
M. Wt: 195.04 g/mol
InChI Key: RWRQCVAIGFYBHR-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-dicarbonyl dichloride is an organic compound characterized by a cyclopentane ring with two carbonyl chloride groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclopentane-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, where the cyclopentane-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,2-dicarboxylic acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to cyclopentane-1,2-dimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentane-1,2-dicarboxylic acid and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Water or aqueous base under ambient conditions.

Major Products:

    Substitution: Amides, esters, thioesters.

    Reduction: Cyclopentane-1,2-dimethanol.

    Hydrolysis: Cyclopentane-1,2-dicarboxylic acid.

Scientific Research Applications

Cyclopentane-1,2-dicarbonyl dichloride finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentane-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Cyclopentane-1,2-dicarbonyl dichloride can be compared with other similar compounds such as:

    Cyclopentane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.

    Cyclopentane-1,2-dimethanol: A reduction product of this compound.

    Cyclopentane-1,2-dicarboximide: Another derivative of cyclopentane-1,2-dicarboxylic acid with different functional groups.

Uniqueness: this compound is unique due to its dual carbonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications.

Properties

CAS No.

501666-10-0

Molecular Formula

C7H8Cl2O2

Molecular Weight

195.04 g/mol

IUPAC Name

cyclopentane-1,2-dicarbonyl chloride

InChI

InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2

InChI Key

RWRQCVAIGFYBHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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